Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate
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Overview
Description
Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of benzimidazole with methyl benzoate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications. It has been investigated for its anti-inflammatory and antiviral activities, and its derivatives are being studied for their potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, which is essential for cell division, thereby exhibiting anticancer properties . Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
- Methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate
- N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine
Comparison: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and bioavailability, making it a distinct candidate for various applications .
Properties
62513-27-3 | |
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)12-7-3-2-6-11(12)10-15-17-13-8-4-5-9-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GIHQQZCGQMTSDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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